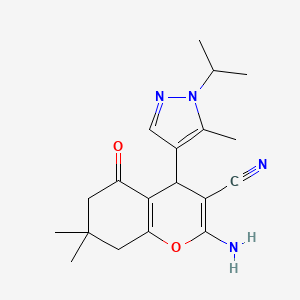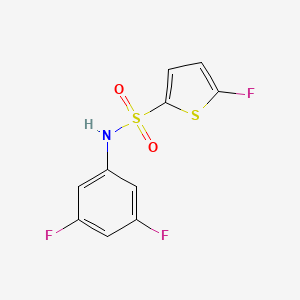
2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromenyl cyanide core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the chromenyl core through a cyclization reaction.
- Introduction of the pyrazolyl group via a condensation reaction.
- Functionalization with the isopropyl and methyl groups.
- Final cyanation step to introduce the cyanide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazolyl groups.
Reduction: Reduction reactions could target the oxo group or the cyanide group.
Substitution: Substitution reactions might occur at the amino group or the chromenyl core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Medicinal applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In industry, it might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL
- 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL
Uniqueness
The uniqueness of 2-AMINO-4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.
属性
分子式 |
C19H24N4O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-amino-7,7-dimethyl-4-(5-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H24N4O2/c1-10(2)23-11(3)13(9-22-23)16-12(8-20)18(21)25-15-7-19(4,5)6-14(24)17(15)16/h9-10,16H,6-7,21H2,1-5H3 |
InChI 键 |
WZGLHBTZJFMXKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C(C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911383.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911389.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911395.png)
![5-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911409.png)
![N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10911414.png)
![11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide](/img/structure/B10911415.png)
![2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10911426.png)
![N-(2-chloropyridin-3-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911434.png)
![N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911441.png)
![2-{[(2-methylphenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10911448.png)

![N-(3,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10911454.png)
![3-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10911459.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10911476.png)
